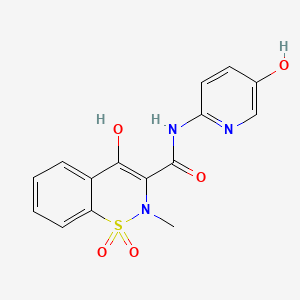
3,6-Dibromo-9-(p-tolyl)-9H-carbazole
Overview
Description
3,6-Dibromo-9-(p-tolyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their excellent thermal stability and electronic properties
Mechanism of Action
Target of Action
The primary target of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole is the cathode material in non-aqueous redox flow batteries . This compound, which incorporates a carbazole core, shows very good reversibility when employed as the cathode material .
Mode of Action
This compound interacts with its target by substituting the labile positions of the carbazole with electron-withdrawing groups, which increases the reduction potential of the redox couple . This compound also stabilizes the cation radical of the carbazole moiety, leading to reversible behavior .
Biochemical Pathways
The action of this compound affects the redox reactions in the non-aqueous redox flow batteries . The stabilization of the cation radical of the carbazole moiety is a key step in these reactions .
Result of Action
The result of the action of this compound is the stabilization of a free radical upon delocalization of the charge in the molecule . This leads to a high reduction potential, making it suitable for use in non-aqueous redox flow batteries .
Action Environment
The action, efficacy, and stability of this compound are influenced by the solvent mixture used. A solvent mixture of acetonitrile and dichloromethane (4:1) has been used to increase the solubility of electroactive materials in the medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the p-tolyl group. One common method includes the following steps:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 6 positions.
Introduction of p-Tolyl Group: The dibrominated carbazole is then reacted with p-tolyl bromide in the presence of a base such as potassium carbonate and a palladium catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-(p-tolyl)-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized carbazole derivatives with different functional groups.
Coupling Products: Complex carbazole-based molecules with extended conjugation.
Scientific Research Applications
3,6-Dibromo-9-(p-tolyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of materials for OLEDs, organic photovoltaics, and organic field-effect transistors (OFETs).
Photovoltaic Materials: Employed in the development of high-efficiency photovoltaic materials due to its excellent electronic properties.
Redox Flow Batteries: Utilized as a cathode material in high voltage non-aqueous organic redox flow batteries due to its high reduction potential and good reversibility.
Pharmaceutical Research: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9-octylcarbazole: Similar in structure but with an octyl group instead of a p-tolyl group, used in organic electronics.
3,6-Dibromo-9-phenylcarbazole: Contains a phenyl group at the 9 position, also used in OLEDs and other electronic applications.
Uniqueness
3,6-Dibromo-9-(p-tolyl)-9H-carbazole is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This makes it particularly suitable for specific applications in organic electronics and redox flow batteries, where the balance of electronic properties and stability is crucial .
Properties
IUPAC Name |
3,6-dibromo-9-(4-methylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2N/c1-12-2-6-15(7-3-12)22-18-8-4-13(20)10-16(18)17-11-14(21)5-9-19(17)22/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCMXHALWTYHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694788 | |
| Record name | 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357437-74-2 | |
| Record name | 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-(p-tolyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole contribute to its potential as a cathode material in redox flow batteries?
A1: The research highlights that electron-withdrawing groups, specifically bromine atoms, are substituted at the 3 and 6 positions of the carbazole core []. This substitution increases the reduction potential of the molecule, making it a suitable candidate for a cathode material. Additionally, the p-tolyl group at the 9 position likely contributes to stabilizing the cation radical formed during the redox reaction, leading to improved reversibility of the electrochemical process [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)
![5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1423553.png)

![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)

![2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B1423560.png)

![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)
![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)


